Product packaging for 2-Chloro-4-cyclopropylaniline(Cat. No.:CAS No. 78242-79-2)

2-Chloro-4-cyclopropylaniline

Cat. No.: B3154721
CAS No.: 78242-79-2
M. Wt: 167.63 g/mol
InChI Key: AXRUBPOKONMDEQ-UHFFFAOYSA-N
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Description

Significance of Aryl Amines and Cyclopropyl (B3062369) Moieties in Contemporary Organic Chemistry

Aryl amines are a cornerstone of organic chemistry, serving as indispensable building blocks in the synthesis of a vast array of industrially and biologically important molecules. fiveable.menumberanalytics.com Their utility stems from the nucleophilic nature of the amino group and the ability to undergo a wide range of chemical transformations, including diazotization, electrophilic aromatic substitution, and various coupling reactions. fiveable.mefiveable.me These reactions allow for the strategic introduction of diverse functional groups, making aryl amines versatile intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.menumberanalytics.comncert.nic.in

The cyclopropyl group, the smallest of the cycloalkanes, imparts a unique set of steric and electronic properties to a molecule. unl.pt Its inherent ring strain results in C-C bonds with enhanced π-character, allowing it to act as an electron-donating group in conjugation with adjacent π-systems. unl.pt In medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance a drug candidate's metabolic stability, potency, and pharmacokinetic profile. iris-biotech.deacs.orgnih.gov The rigid, three-dimensional nature of the cyclopropyl ring can also enforce a specific conformation, which is often crucial for optimal binding to a biological target. unl.ptiris-biotech.de

The combination of these two powerful chemical motifs in 2-Chloro-4-cyclopropylaniline creates a molecule with a distinct reactivity profile and a high potential for application in various fields of chemical science.

Research Gaps and Opportunities in the Study of this compound Chemistry

Despite its promising structure, the comprehensive study of this compound and its derivatives remains a relatively underexplored area of chemical research. While the synthesis of related N-cyclopropylanilines has been reported, often through methods like the Smiles rearrangement, specific and optimized synthetic routes to this compound itself are not extensively documented in publicly available literature. thieme-connect.com

The reactivity of this specific molecule, particularly the interplay between the chloro, amino, and cyclopropyl substituents, presents a fertile ground for investigation. Key research opportunities include:

Development of Novel Synthetic Methodologies: Exploring efficient and scalable synthetic pathways to access this compound and its derivatives is a primary objective. This includes the investigation of various chlorination and cyclopropanation strategies on aniline (B41778) precursors.

Exploration of Reactivity and Reaction Mechanisms: A systematic study of the compound's participation in fundamental organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and transformations involving the amino and cyclopropyl groups, is needed. Understanding the regioselectivity and stereoselectivity of these reactions is of paramount importance.

Application in the Synthesis of Bioactive Molecules and Materials: The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. For instance, related structures have been investigated for their potential as antineoplastic agents.

Guiding Principles and Objectives for Comprehensive Academic Inquiry

A thorough and impactful academic inquiry into the chemistry of this compound should be guided by a set of core principles and clear objectives. Drawing from established frameworks for responsible and effective chemical research, the following principles are proposed: iupac.orgrsc.orgcityu.edu.hk

Systematic and Rigorous Investigation: Research should be conducted in a methodical manner, ensuring the reproducibility of experimental results and the thorough characterization of all new compounds.

Focus on Fundamental Understanding: The primary goal should be to gain a deep understanding of the structure-property-reactivity relationships of this compound and its derivatives.

Interdisciplinary Collaboration: Engaging with researchers in computational chemistry, medicinal chemistry, and materials science will be crucial to fully realize the potential of this compound.

Commitment to Green Chemistry Principles: Where possible, synthetic methods should be designed to be environmentally benign, minimizing waste and the use of hazardous reagents.

The overarching objectives for the academic study of this compound are to:

Establish efficient and well-documented synthetic routes to the title compound and its key derivatives.

Create a comprehensive reactivity map, detailing its behavior in a wide range of chemical transformations.

Synthesize and evaluate new molecules derived from this compound for their potential utility in various applications.

Disseminate the acquired knowledge through peer-reviewed publications and presentations to the scientific community.

By adhering to these principles and pursuing these objectives, the chemical research community can unlock the full potential of this compound as a valuable tool in the advancement of organic synthesis and related disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN B3154721 2-Chloro-4-cyclopropylaniline CAS No. 78242-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRUBPOKONMDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 2 Chloro 4 Cyclopropylaniline

2-Chloro-4-cyclopropylaniline as a Versatile Chemical Intermediate

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a reactive chlorine atom, a nucleophilic amino group, and a cyclopropyl (B3062369) moiety, allows for a diverse range of chemical transformations. This versatility makes it a valuable intermediate in the creation of compounds with applications in medicinal chemistry and materials science.

Transformation to Isocyanide Dichlorides

Reactions for the Formation of Pyrimidine (B1678525) Ring Systems

The amino group of this compound can act as a nucleophile in condensation reactions to form pyrimidine rings. The synthesis of pyrimidine derivatives often involves the reaction of an amine with a 1,3-dicarbonyl compound or its equivalent. For instance, the general synthesis of 2-amino-4-chloro-pyrimidine derivatives can be achieved through a one-step microwave-assisted reaction between 2-amino-4-chloro-pyrimidine and various substituted amines in the presence of a base like triethylamine (B128534). nih.gov This highlights a potential pathway where this compound could be reacted with a suitable pyrimidine precursor to generate more complex heterocyclic structures. The resulting 2-(2-chloro-4-cyclopropylphenylamino)pyrimidine derivatives could be of interest for their potential biological activities.

A general procedure for the synthesis of such derivatives is presented in the table below.

StepProcedure
12 mmol of 2-amino-4-chloro-pyrimidine is weighed and transferred into a microwave reaction vial.
21 mL of anhydrous propanol (B110389) is added, and the mixture is stirred at room temperature.
32 mmol of the desired substituted amine (e.g., this compound) is added to the reaction vial.
4After stirring, 200 µL of triethylamine is introduced.
5The reaction is performed at 120–140 °C for 15–30 minutes and monitored by TLC.
6After cooling, the obtained precipitate is dispersed in a saturated sodium bicarbonate solution in water.
7The product is extracted using ethyl acetate.

Synthesis of Thiazole-containing Compounds

Thiazole (B1198619) rings are important structural motifs in many biologically active compounds. nih.govbepls.com The synthesis of thiazole derivatives can be achieved through various methods, with the Hantzsch synthesis being a well-established route. nih.gov This method involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as a thioamide or thiourea (B124793). nih.gov this compound can be envisioned as a precursor to a thiourea derivative. This derivative could then undergo a Hantzsch-type condensation with an appropriate α-halocarbonyl compound to yield a 2-amino-thiazole derivative.

Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for preparing thiazole derivatives, often leading to improved yields in shorter reaction times. nih.gov For example, a one-pot synthesis of novel steroidal thiazole derivatives has been developed through the condensation of 2-bromoacetophenone, thiosemicarbazide, and steroidal carbonyl compounds under microwave irradiation. nih.gov

Reactivity in the Context of Triazine Derivative Synthesis

The 1,3,5-triazine (B166579) core is a key structural feature in many compounds with diverse biological activities. mdpi.com The synthesis of substituted triazine derivatives is often achieved through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. mdpi.comnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. The first substitution typically occurs at around 0 °C, the second at room temperature, and the third at higher temperatures. mdpi.com

This compound, with its nucleophilic amino group, can be reacted with cyanuric chloride to produce a variety of substituted triazine derivatives. For example, a mixture of isopropylamine (B41738) and triethylamine can be added to a solution of a triazine precursor in dry acetone (B3395972) at room temperature to yield a substituted triazine. prepchem.com This general approach could be adapted for the synthesis of 2-chloro-4-(cyclopropylamino)-substituted triazines. The resulting compounds could possess interesting biological properties, as 1,2,4-triazine (B1199460) derivatives have been shown to exhibit a wide range of biological applications. ijpsr.info

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. ambeed.com The reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and at least one strong electron-withdrawing group positioned ortho or para to the leaving group. ambeed.com

Regioselectivity and Mechanistic Insights in Aryl Amination Reactions

In the context of this compound, the chlorine atom can be displaced by various nucleophiles via an SNAr mechanism. The regioselectivity of such reactions is a critical aspect, determining the final structure of the product. For polychlorinated pyrimidines, regioselective amination can be achieved to afford 2-substituted products. nih.gov While aryl- and heteroarylamines may require a palladium catalyst for efficient reaction, more nucleophilic dialkylamines can produce 2-aminopyrimidines under non-catalyzed SNAr conditions. nih.gov

The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with substituted anilines under microwave irradiation is an example of an aromatic nucleophilic substitution that proceeds via a Meisenheimer complex to afford 2-anilinopyrimidines. nih.gov This demonstrates that the amino group of an aniline (B41778) derivative can act as the nucleophile to displace a chlorine atom on a pyrimidine ring.

The table below summarizes the conditions for a microwave-assisted aromatic nucleophilic substitution.

ReactantsSolventTemperatureTimeProduct
2-chloro-4,6-dimethylpyrimidine and substituted anilinesEthanol160 °C10 min2-anilinopyrimidines

Palladium-catalyzed Cyclopropane (B1198618) Ring Expansion Reactions of Anilines

While direct palladium-catalyzed ring expansion of the cyclopropyl group in N-cyclopropylanilines is not a commonly reported transformation, palladium catalysis is crucial for the synthesis and functionalization of these compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming the C-N bond to create N-arylcyclopropylamines. researchgate.net These methods involve the reaction of an aryl halide with cyclopropylamine (B47189) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Recent advancements have focused on developing highly active and stable palladium precatalysts that enable the efficient N-arylation of cyclopropylamine with a wide range of (hetero)aryl chlorides, even at room temperature. acs.orgnih.govacs.orgchemrxiv.orgnih.gov These catalyst systems tolerate diverse functional groups, providing access to a broad array of arylated cyclopropylamines, which are important motifs in pharmaceutical and agrochemical compounds. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed N-Arylation of Cyclopropylamine

Aryl Halide Catalyst/Ligand Product Yield (%) Reference
4-Chlorobenzonitrile adYPhos/Pd(dba)₂ 97 acs.org
Methyl 4-chlorobenzoate adYPhos/Pd(dba)₂ 85 acs.org
4'-Chloroacetophenone adYPhos/Pd(dba)₂ 88 acs.org
3-Chloropyridine Pd₂(dba)₃/BINAP 80 researchgate.net

This table is for illustrative purposes and shows the versatility of palladium catalysis in synthesizing N-arylcyclopropylamines, the precursors and analogs of this compound.

Cycloaddition Reactions involving N-Cyclopropylanilines

N-cyclopropylanilines can participate in formal [3+2] cycloaddition reactions, providing a direct and atom-economical route to biologically significant cyclopentylamine (B150401) derivatives. rsc.orgchemrxiv.org These reactions are often initiated by visible-light photoredox catalysis. rsc.orgacs.org The process typically involves a single-electron transfer (SET) from the N-cyclopropylaniline to an excited photocatalyst. chemrxiv.org This oxidation leads to the formation of a radical cation, which then undergoes a spontaneous and irreversible ring-opening of the strained cyclopropane. acs.org The resulting distonic radical cation intermediate can then react with various olefins. rsc.org

The scope of this reaction is broad, encompassing electron-rich, electron-neutral, and electron-deficient olefins. rsc.orgacs.org The use of chiral catalysts can achieve high enantioselectivity, making it a powerful tool for asymmetric synthesis. rsc.org

Table 2: Examples of Photocatalyzed [3+2] Cycloaddition Reactions

N-Aryl Cyclopropylamine Olefin Product Yield (%) Diastereomeric Ratio (dr)
N-cyclopropylaniline Methyl acrylate Methyl 1-phenylpyrrolidine-3-carboxylate Good N/A
N-cyclopropylaniline Methyl methacrylate Methyl 3-methyl-1-phenylpyrrolidine-3-carboxylate 99 1.5:1

Data compiled from various studies on the cycloaddition of N-aryl cyclopropylamines. chemrxiv.org

Oxidation and Fragmentation Pathways of N-Cyclopropylaniline Systems

The N-cyclopropylaniline moiety is susceptible to oxidation, a process that leverages the inherent strain of the cyclopropane ring. Upon an initial single-electron transfer (SET) oxidation, which can be initiated by chemical, enzymatic, or photochemical methods, the molecule forms a nitrogen radical cation. acs.orgnih.gov This radical cation is unstable and rapidly undergoes an irreversible ring-opening of the cyclopropyl group. acs.orgmcneill-group.orgnih.gov This irreversibility is a key feature, driven by the release of approximately 28 kcal/mol of ring-strain energy. acs.org

The ring-opening generates a more stable iminium distonic radical cation. acs.org In the presence of molecular oxygen, this intermediate can react to form an endoperoxide. acs.orgresearchgate.net Subsequent fragmentation of the endoperoxide leads to various ring-opened products. acs.org Studies have identified products such as 3-hydroxy-N-phenylpropanamide and acetanilide (B955) from the air oxidation of N-cyclopropylaniline. acs.orgresearchgate.net This predictable oxidative fragmentation pathway makes N-cyclopropylanilines useful as probes for studying single-electron transfer processes in various chemical and biological systems. acs.orgmcneill-group.orgnih.gov

Table 3: Identified Products from the Oxidation of N-Cyclopropylaniline

Product Name Chemical Structure Method of Identification Reference
3-hydroxy-N-phenylpropanamide HO-CH₂CH₂-C(=O)NH-Ph ¹H NMR Spectroscopy acs.orgresearchgate.net

Aminolysis Reactions with Cyclopropylamine Moieties

The amino group in cyclopropylamine and its derivatives, such as this compound, is basic and nucleophilic, allowing it to participate readily in aminolysis reactions. Aminolysis is a chemical reaction in which an amine displaces another group. For instance, the cyclopropylamine moiety can react with esters to form amides. This reactivity is fundamental in various synthetic transformations.

The synthesis of cyclopropanecarboxamide (B1202528) from cyclopropanecarboxylate (B1236923) esters via ammonolysis (aminolysis with ammonia) is a key step in some industrial routes to producing cyclopropylamine itself. google.com This process highlights the inherent reactivity of the amine function in attacking carbonyl carbons. In the context of this compound, the nucleophilicity of the secondary amine allows for further derivatization, such as acylation or alkylation, to produce a wide range of functionalized molecules for applications in medicinal chemistry and materials science.

Synthetic Utility and Chemical Applications of 2 Chloro 4 Cyclopropylaniline Derivatives

Precursors for Agrochemical Intermediates (e.g., Triazine Herbicides)

Substituted anilines are crucial starting materials in the synthesis of various agrochemical intermediates. wisdomlib.org In the context of triazine herbicides, 2-chloro-4-cyclopropylaniline can serve as a key nucleophile. The synthesis of substituted 1,3,5-triazines, a class of compounds known for their herbicidal activity, often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net The chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution.

The synthesis proceeds in a stepwise manner, where the reactivity of the remaining chlorine atoms decreases with each substitution. nih.gov This allows for the controlled introduction of different substituents. The amino group of this compound can act as a nucleophile, displacing one of the chlorine atoms on the cyanuric chloride core. This reaction is a fundamental step in the production of more complex triazine derivatives used in agriculture. The presence of the chloro and cyclopropyl (B3062369) groups on the aniline (B41778) ring can influence the biological activity and selectivity of the final herbicide. While many s-triazine compounds are widely used as herbicides, their environmental persistence can be a concern. researchgate.netnih.gov

Table 1: Synthesis of Triazine Herbicide Intermediates

Reactant 1 Reactant 2 Product Type Significance
Cyanuric Chloride This compound Substituted 1,3,5-triazine (B166579) Precursor to triazine herbicides

Building Blocks for Complex Heterocyclic Scaffolds (e.g., Purines, Quinazolines, Pyrimidines, Thiazolidinones)

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a variety of complex heterocyclic scaffolds that are central to many biologically active molecules.

Purines: The synthesis of purine (B94841) derivatives can involve the construction of the imidazole (B134444) ring onto a pyrimidine (B1678525) precursor. rsc.org While direct synthesis from this compound is not explicitly detailed, substituted anilines are used to build the necessary pyrimidine intermediates. mdpi.com The amino group of this compound can be incorporated into the pyrimidine ring system, which is then further cyclized to form the purine core. Purines are fundamental components of nucleic acids and are found in many bioactive compounds. rsc.orgnih.gov

Quinazolines: Quinazoline and quinazolinone derivatives are known for a broad spectrum of pharmacological activities. marquette.edunih.gov One common synthetic route to quinazolines involves the reaction of 2-aminobenzophenones with amines. nih.govorganic-chemistry.org this compound can be utilized as the amine component in such reactions. Additionally, transition-metal-catalyzed methods have been developed for the synthesis of quinazolines, providing efficient pathways to these scaffolds. marquette.eduorganic-chemistry.org

Pyrimidines: Substituted pyrimidines can be synthesized through the aromatic nucleophilic substitution of chloropyrimidines with anilines. researchgate.netnih.gov For instance, 2-chloro-4,6-dimethylpyrimidine (B132427) reacts with various substituted anilines to yield 2-anilinopyrimidines. researchgate.netnih.gov this compound can readily participate in this type of reaction, affording pyrimidine derivatives with the 2-chloro-4-cyclopropylphenylamino moiety. Microwave-assisted synthesis has been shown to be an efficient method for these transformations. researchgate.netnih.gov

Thiazolidinones: Thiazolidinones are another important class of heterocyclic compounds with diverse biological activities. nih.govresearchgate.net A common method for their synthesis is the condensation of an amine, an aldehyde, and a mercaptoacetic acid. nih.govnih.gov The amino group of this compound can react with an aldehyde to form a Schiff base, which then undergoes cyclization with mercaptoacetic acid to yield the thiazolidinone ring.

Table 2: Heterocyclic Scaffolds from this compound

Heterocycle General Synthetic Approach Role of this compound
Purines Construction from pyrimidine intermediates Component in the formation of the pyrimidine precursor
Quinazolines Reaction with 2-aminobenzophenones or similar precursors Amine source
Pyrimidines Nucleophilic substitution on chloropyrimidines Nucleophilic aniline

Precursors for Functional Molecules with Optoelectronic and Material Science Relevance

Substituted anilines are precursors to a variety of functional materials, including polymers with interesting optoelectronic properties. rsc.orgresearchgate.net The polymerization of aniline derivatives can lead to the formation of polyanilines, which are conducting polymers with applications in sensors and other electronic devices. rsc.org The specific substituents on the aniline ring influence the properties of the resulting polymer.

The presence of the chloro and cyclopropyl groups in this compound can be expected to modify the electronic properties, solubility, and morphology of the corresponding polyaniline. The cyclopropyl group, in particular, can undergo irreversible ring-opening upon oxidation, which could be exploited in the design of responsive materials. researchgate.net While specific studies on polymers derived from this compound are not widely reported, the general principles of aniline polymerization suggest its potential as a monomer for creating novel functional polymers.

Contributions to Complex Molecular Architecture

The construction of complex molecular architectures often relies on multi-step synthesis, where precursor molecules with specific functionalities are sequentially linked together. rsc.orgfiveable.me this compound, with its reactive amino group and the chloro-substituent on the aromatic ring, offers two distinct points for chemical modification. This dual functionality allows it to be incorporated into larger and more complex molecular systems.

For example, the amino group can be used to attach the molecule to a polymer backbone or another scaffold, while the chloro-substituent can be a site for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling reactions. This versatility makes this compound a useful building block in the design and synthesis of intricate organic molecules and supramolecular assemblies. nih.gov

Computational and Theoretical Studies on 2 Chloro 4 Cyclopropylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-4-cyclopropylaniline, these studies elucidate the relationship between its structure and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of molecules. mdpi.comnih.gov By applying functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be calculated, predicting key structural parameters such as bond lengths and angles. nih.govresearchgate.net These calculations aim to find the lowest energy conformation of the molecule on its potential energy surface.

The optimized geometry provides the foundation for further analysis of the molecule's properties. For instance, the precise bond lengths within the benzene (B151609) ring, the C-Cl and C-N bonds, and the geometry of the cyclopropyl (B3062369) group can be determined. Energy landscape calculations can identify stable conformers and the energy barriers between them, offering insights into the molecule's flexibility.

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on typical calculations for similar substituted anilines and cyclopropylbenzenes.)

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.75 Å
C-N1.40 Å
C-C (Aromatic)1.39 - 1.41 Å
C-H (Aromatic)1.08 Å
N-H1.01 Å
C-C (Cyclopropyl)1.51 - 1.53 Å
Bond AngleC-C-N121°
C-C-Cl119°
H-N-H112°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are electron-rich, while the LUMO may be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: Values are representative for similar aromatic amines.)

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE) 4.90

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density.

Typically, red or yellow areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like chlorine and the nitrogen of the amino group. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack, such as the hydrogen atoms of the amino group. The MEP surface for this compound would highlight the electron-rich nature of the amino group and the electronegative chlorine atom, as well as the electrostatic landscape of the aromatic ring and cyclopropyl group.

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule. These theoretical calculations provide a basis for assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. asianpubs.orgmaterialsciencejournal.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.netnih.gov

For complex molecules, experimental spectra can be difficult to interpret fully. Comparing the theoretical frequencies with experimental data helps in the precise assignment of vibrational modes, such as the N-H stretching of the amino group, the C-Cl stretching, and various bending and stretching modes of the aromatic and cyclopropyl rings. asianpubs.org Theoretical calculations for halogenated anilines have shown good agreement with experimental data, validating the computational approach. asianpubs.org

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: These are representative frequencies based on DFT calculations for similar molecules.)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Asymmetric Stretch3510
N-H Symmetric Stretch3420
C-H Aromatic Stretch3050-3100
C-H Cyclopropyl Stretch3010-3080
C=C Aromatic Stretch1620
N-H Scissoring1595
C-N Stretch1280
C-Cl Stretch750

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the energy barriers associated with different reaction pathways.

For this compound, a particularly relevant reaction is the single-electron transfer (SET) oxidation, a known pathway for N-cyclopropylanilines. researchgate.net Computational studies can model this process, showing that upon oxidation, the resulting radical cation can undergo a rapid and irreversible opening of the cyclopropyl ring. researchgate.net This mechanism is significant as it prevents the reverse electron transfer, a common issue in SET reactions with other aniline derivatives. researchgate.net Modeling can determine the activation energy for this ring-opening step, confirming its kinetic feasibility and providing a detailed picture of the electron and atomic rearrangements that occur.

Conformational Analysis and Steric Hindrance Evaluations

The three-dimensional structure and conformational preferences of this compound significantly influence its physical properties and reactivity. Conformational analysis involves identifying the stable arrangements of the atoms (conformers) and the energy barriers for rotation around single bonds.

A key aspect for this molecule is the orientation of the cyclopropyl group relative to the benzene ring. Theoretical calculations can determine the preferred conformation, which is typically a "bisected" arrangement where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, maximizing electronic conjugation. researchgate.netnih.gov Potential energy scans, performed by systematically rotating the cyclopropyl group, can quantify the rotational barrier and identify any other local energy minima. researchgate.net These studies also evaluate steric hindrance between the cyclopropyl hydrogens and the adjacent chloro and hydrogen substituents on the ring, which can influence the precise equilibrium geometry and rotational dynamics. nih.gov

Quantitative Structure-Property Relationship (QSPR) Approaches in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at elucidating the mathematical connections between the structural features of a molecule and its macroscopic physicochemical properties. This approach is pivotal in chemical and material sciences for the predictive assessment of compound characteristics without the need for extensive empirical testing. For this compound, while specific, dedicated QSPR models are not extensively documented in publicly accessible literature, the principles of QSPR as applied to the broader class of aniline derivatives provide a robust framework for predicting its non-biological properties.

The core of QSPR lies in the generation of molecular descriptors, which are numerical representations of a molecule's structural and electronic characteristics. These descriptors are then correlated with a known physicochemical property through the development of a mathematical model. The predictive power of this model is subsequently validated using statistical methods.

A notable application of QSPR for aniline derivatives involves the prediction of viscosity. In one such study, a model was developed for a set of nine aniline compounds using Multiple Linear Regression (MLR) analysis. researchgate.netutq.edu.iq The calculations were performed using the Density Functional Theory (DFT) method at the B3PW91/6-31G(d,p) level of theory to obtain the necessary molecular descriptors. researchgate.netutq.edu.iq

The most effective model for predicting viscosity (η) was found to be a four-parameter linear equation:

η = -1.233 - 0.008(Volume) + 0.000002(T.E) - 0.011(Surface(A)) + 12.373(Charge of N7) researchgate.net

This equation demonstrates the interplay of various molecular features in determining the viscosity of aniline derivatives. The descriptors identified as most influential were:

T.E (Total Energy): The total electronic energy of the molecule, indicating its stability.

Surface(A) (Molecular Surface Area): The accessible surface area of the molecule, which influences intermolecular interactions.

Charge of N7: The partial charge on the nitrogen atom of the aniline group, reflecting its electronic environment.

The statistical quality of this QSPR model was validated through several parameters, indicating a strong predictive capability.

Statistical ParameterValueDescription
0.924The coefficient of determination, indicating that 92.4% of the variance in viscosity can be explained by the model.
Ra² 0.848The adjusted R², which accounts for the number of predictors in the model.
F-statistic 12.169A measure of the overall significance of the regression model.
S (Standard Error) 0.517The standard deviation of the residuals, indicating the average prediction error.

Table: Statistical validation of the QSPR model for viscosity of aniline derivatives. researchgate.net

Beyond viscosity, QSPR models for other non-biological properties of substituted anilines and benzenes have been explored, such as boiling point, melting point, and chromatographic retention times. nih.govsemanticscholar.orgnih.gov These models often employ a wider range of descriptors, categorized as follows:

Constitutional Descriptors: Related to the molecular formula and weight.

Topological Descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical Descriptors: Derived from the 3D structure of the molecule, such as size and shape.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, providing information on electronic properties like orbital energies (HOMO, LUMO) and partial charges. nih.gov

The development of these models typically involves techniques like Multiple Linear Regression (MLR) or more complex non-linear methods such as Artificial Neural Networks (ANN). dergipark.org.tr For instance, the retention behavior of aniline derivatives in liquid chromatography has been successfully modeled, allowing for the prediction of retention times based on molecular structure. nih.gov Such models are invaluable for optimizing separation processes in analytical chemistry.

While a specific QSPR model for this compound is not detailed, the established relationships for substituted anilines strongly suggest that its physicochemical properties are governed by a combination of its bulk (volume and surface area) and its electronic characteristics, particularly the charge distribution influenced by the chloro, cyclopropyl, and amino substituents. The application of existing generalized models for aniline derivatives could provide reliable estimates for its viscosity, boiling point, solubility, and other key non-biological properties, thereby guiding its synthesis, purification, and application in various chemical contexts.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 4 Cyclopropylaniline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Chloro-4-cyclopropylaniline, ¹H and ¹³C NMR would provide the primary framework of its molecular structure.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the amine (-NH₂) protons, and the cyclopropyl (B3062369) protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.5 and 1.5 ppm, with their chemical shifts and multiplicities dictated by their diastereotopic relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino and cyclopropyl groups. The cyclopropyl carbons would have characteristic upfield chemical shifts.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be crucial for tracing the connectivity within the aromatic spin system and the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting the cyclopropyl and amino substituents to the aromatic ring. For instance, correlations would be expected between the cyclopropyl protons and the aromatic carbon to which the cyclopropyl group is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This can be used to determine the preferred conformation of the cyclopropyl group relative to the aniline (B41778) ring and the chloro substituent.

NMR Technique Purpose for this compound Analysis Expected Observations
¹H NMRIdentifies proton environments and their multiplicities.Distinct signals for aromatic, amine, and cyclopropyl protons.
¹³C NMRIdentifies unique carbon environments.Characteristic shifts for substituted aromatic carbons and upfield shifts for cyclopropyl carbons.
COSYEstablishes proton-proton coupling networks.Correlations within the aromatic and cyclopropyl spin systems.
HSQCCorrelates protons to their directly attached carbons.Direct assignment of all protonated carbons.
HMBCShows long-range proton-carbon correlations.Connectivity between the aromatic ring and its substituents.
NOESYDetermines through-space proton proximities.Conformational information regarding the cyclopropyl group.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state, particularly for crystalline or amorphous materials that are not amenable to solution NMR or X-ray diffraction. For this compound, ssNMR could provide valuable insights into its solid-state conformation, packing, and any polymorphism.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that provides high-resolution spectra of solid samples. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. These differences can provide clues about the intermolecular interactions present in the solid.

Furthermore, advanced ssNMR techniques can be used to measure internuclear distances and torsion angles, providing detailed structural constraints that can be used to build a model of the molecule's solid-state conformation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

N-H Vibrations: The aniline moiety would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the primary amine's symmetric and asymmetric stretching modes.

Aromatic C-H and C=C Vibrations: The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Cyclopropyl C-H Vibrations: The C-H bonds of the cyclopropyl ring would also show stretching vibrations around 3000 cm⁻¹.

C-N and C-Cl Vibrations: The C-N stretching vibration of the aniline group is expected in the 1250-1350 cm⁻¹ range, while the C-Cl stretching vibration would appear at lower frequencies, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information to FTIR. For instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

Functional Group Expected Vibrational Frequency (cm⁻¹) (FTIR/Raman) Vibrational Mode
Amine (-NH₂)3300-3500N-H Symmetric and Asymmetric Stretching
Aromatic Ring>3000C-H Stretching
Aromatic Ring1400-1600C=C Stretching
Cyclopropyl Group~3000C-H Stretching
Aryl-Amine1250-1350C-N Stretching
Aryl-Chloride600-800C-Cl Stretching

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its molecular formula (C₉H₁₀ClN). A key feature in the mass spectrum would be the isotopic pattern of chlorine. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1, so the molecular ion peak (M⁺) would be accompanied by a smaller peak at M+2 with roughly one-third the intensity.

Electron ionization (EI) mass spectrometry would be used to induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of the cyclopropyl group: Cleavage of the bond between the aromatic ring and the cyclopropyl group.

Loss of a chlorine atom: Cleavage of the C-Cl bond.

Ring cleavage of the cyclopropyl group: Rearrangement and fragmentation of the three-membered ring.

Fragmentation of the aniline moiety: Loss of ammonia (B1221849) or related fragments.

X-ray Crystallography for Definitive Solid-State Structural Assignment

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information about bond lengths, bond angles, and the conformation of this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group.

To perform X-ray crystallography, a single crystal of high quality is required. If such a crystal of this compound could be grown, the resulting crystal structure would provide an unambiguous determination of its molecular geometry and would serve as a benchmark for computational and other spectroscopic studies.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the aniline aromatic system.

Future Directions in 2 Chloro 4 Cyclopropylaniline Research

Development of Highly Efficient and Selective Catalytic Systems for Derivatization

The functionalization of the 2-Chloro-4-cyclopropylaniline scaffold is crucial for accessing novel derivatives with tailored properties. Future efforts will likely concentrate on the development of advanced catalytic systems that offer high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions have already been utilized in the synthesis of related structures. For instance, the synthesis of cyclopropyl-substituted anilines can be achieved from the corresponding bromo-substituted anilines via a palladium-catalyzed condensation with cyclopropyl (B3062369) boronic acid google.com. Further advancements are expected in the monoarylation of cyclopropylamines using specialized palladium precatalysts, which have shown high yields and functional group tolerance in the synthesis of N-arylcyclopropylamines researchgate.netacs.orgacs.org. The development of novel ylide-functionalized phosphine (B1218219) (YPhos) ligands, for example, has enabled the efficient coupling of a wide range of (hetero)aryl chlorides at room temperature, a method that could be adapted for this compound acs.org.

Rhodium-catalyzed C-H activation presents another promising avenue for the direct functionalization of the aniline (B41778) ring or the cyclopropyl moiety. These methods can create carbon-carbon and carbon-heteroatom bonds with high regioselectivity researchgate.net. Research into Rh(III)-catalyzed processes, for instance, has demonstrated the potential for C-H/C-C bond activation sequences in cyclopropyl-containing compounds, opening up possibilities for novel cycloaddition reactions nih.gov.

Biocatalysis is also emerging as a powerful tool for the derivatization of anilines. Enzymes offer the potential for highly selective transformations under mild reaction conditions, contributing to more sustainable synthetic routes. The regioselective C(sp²)–H functionalization of anilines under transition metal catalysis and catalyst-free conditions is an area of active research that could be applied to this compound researchgate.net.

Catalyst SystemReaction TypePotential Application for this compoundKey Advantages
Palladium with YPhos ligandsC-N Cross-CouplingN-arylation at the amino groupHigh efficiency, mild room temperature conditions, broad substrate scope acs.org
Rhodium(III) complexesC-H Activation/AnnulationDirect functionalization of the aromatic ringHigh regioselectivity, access to complex heterocyclic structures researchgate.net
Enzymes (e.g., from Rhodococcus sp.)Asymmetric SynthesisEnantioselective derivatizationHigh stereoselectivity, environmentally benign conditions

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted. For this compound, these computational tools can accelerate the discovery of new derivatives and the optimization of synthetic routes.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. This predictive power can be used to identify the most promising reaction conditions for the derivatization of this compound, saving significant time and resources in the laboratory princeton.edurjptonline.orgnips.cc. For example, a random forest algorithm has been shown to provide significantly improved predictive performance for C-N cross-coupling reactions over traditional linear regression analysis princeton.edu. Deep learning models are also being developed to predict reaction pathways by identifying electron sources and sinks researchgate.net.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Reaction Outcome Prediction ML algorithms predict the yield and selectivity of a chemical reaction based on reactants, catalysts, and conditions.Rapid optimization of derivatization reactions, reducing the need for extensive experimental screening princeton.edurjptonline.orgnips.cc.
De Novo Molecular Design Generative models create novel chemical structures with desired physicochemical and biological properties.Design of new this compound derivatives with improved efficacy for specific biological targets asco.orgresearchgate.net.
Retrosynthesis Planning AI tools suggest synthetic routes for a target molecule by working backward from the product.Identification of efficient and novel synthetic pathways to complex derivatives of this compound.

Exploration of Novel Chemical Space through Advanced Derivatization Strategies

Expanding the chemical space around the this compound core is essential for discovering new functionalities and applications. Advanced derivatization strategies will be key to achieving this.

Combinatorial chemistry, a technique for rapidly synthesizing large libraries of related compounds, is a powerful tool for exploring chemical space nih.govnih.gov. By systematically varying the substituents on the aniline ring and the amino group of this compound, vast libraries of derivatives can be generated and screened for desired properties. The use of solid-phase synthesis in combinatorial approaches can simplify purification and handling of the library members nih.gov.

The concept of "chemical space" itself is a guiding principle in this exploration. While a vast number of organic molecules are theoretically possible, only a small fraction has been synthesized nih.govnih.gov. Analyses have shown that organic chemistry has historically focused on a relatively small number of structural frameworks acs.orgynu.edu.cn. Therefore, a concerted effort to synthesize derivatives of this compound that fall into underexplored regions of chemical space could lead to the discovery of compounds with novel biological activities or material properties.

Advancements in Sustainable and Scalable Synthetic Methodologies for Industrial Application

For any promising derivative of this compound to have a real-world impact, its synthesis must be both sustainable and scalable for industrial production. Future research will need to address these critical aspects.

Green chemistry principles will play a central role in the development of new synthetic routes. This includes the use of environmentally benign solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be crucial for evaluating and comparing the sustainability of different synthetic approaches researchgate.netscientificupdate.comrsc.orgwhiterose.ac.uknih.gov.

Flow chemistry is a rapidly emerging technology that offers significant advantages for the scalable and sustainable production of chemicals acs.orgnih.govuc.ptalmacgroup.com. Performing reactions in a continuous flow system allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for hazardous reactions. The modular nature of flow chemistry systems also facilitates multi-step syntheses without the need for isolating intermediates, leading to more efficient and streamlined processes nih.govuc.pt. The application of flow chemistry to the synthesis and derivatization of this compound could enable its production on an industrial scale in a more sustainable and cost-effective manner.

Sustainability ApproachDescriptionRelevance to this compound Synthesis
Green Chemistry Metrics Quantitative assessment of the environmental impact of a chemical process (e.g., Atom Economy, E-Factor).Guides the development of more environmentally friendly synthetic routes researchgate.netscientificupdate.comrsc.orgwhiterose.ac.uknih.gov.
Flow Chemistry Continuous synthesis in a reactor system, offering precise control and enhanced safety.Enables safe, scalable, and efficient industrial production of this compound and its derivatives acs.orgnih.govuc.ptalmacgroup.com.
Biocatalysis Use of enzymes to catalyze chemical reactions.Offers highly selective transformations under mild and environmentally friendly conditions.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-cyclopropylaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclopropylation of a halogenated aniline precursor. For example, reacting 4-chloroaniline with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in toluene . Optimization strategies include:

  • Temperature control : Maintain reflux conditions (~110°C) to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclopropylation efficiency compared to toluene .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) could improve regioselectivity in cross-coupling steps .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 167.6 for [M+H]⁺) .
  • Infrared (IR) spectroscopy : Identify key functional groups (e.g., N-H stretch ~3400 cm⁻¹, C-Cl stretch ~750 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer: Select hybrid functionals (e.g., B3LYP or B3-P86) with a 6-31G(d,p) basis set to balance accuracy and computational cost . Key steps:

  • Geometry optimization : Minimize energy to obtain stable conformers.
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites) .
  • Charge distribution mapping : Use Natural Bond Orbital (NBO) analysis to assess charge transfer effects from the cyclopropyl group .

Q. How can vibrational frequency discrepancies between experimental IR spectra and DFT calculations be resolved?

Methodological Answer: Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to harmonize theoretical harmonic frequencies with experimental fundamentals . Validate by:

  • Anharmonic corrections : Include frequency scaling for low-energy modes (<500 cm⁻¹) affected by cyclopropyl ring strain.
  • Solvent effects : Simulate solvent interactions (e.g., chloroform) using implicit solvation models (e.g., PCM) .

Q. What experimental approaches can elucidate the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Design kinetic vs. thermodynamic control experiments:

  • Kinetic studies : Monitor reaction intermediates at low temperatures (-78°C) using stopped-flow techniques.
  • Isomer isolation : Separate products (e.g., para vs. meta derivatives) via column chromatography and characterize via X-ray crystallography .
  • Computational modeling : Compare activation energies for competing pathways using DFT (e.g., B3LYP/6-311+G(d,p)) .

Q. How can stability issues of this compound under ambient conditions be mitigated?

Methodological Answer:

  • Storage : Keep in inert atmospheres (Ar/N₂) at -20°C to prevent oxidation of the aniline group .
  • Decomposition monitoring : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to detect degradation products (e.g., quinones or dimerized species) .
  • Additives : Include radical scavengers (e.g., BHT) to inhibit autoxidation .

Q. What strategies address contradictory data in reaction yields reported across studies?

Methodological Answer:

  • Reproducibility checks : Replicate experiments using identical reagents (e.g., anhydrous solvents, fresh cyclopropyl bromide) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., base strength, solvent polarity) .
  • Cross-validation : Compare results with alternative synthetic routes (e.g., Buchwald-Hartwig amination vs. Ullmann coupling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.